Dinex

Description

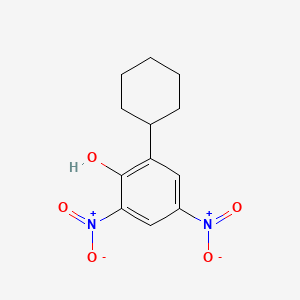

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h6-8,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYHUJAGJUHXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Record name | 2-CYCLOHEXYL-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024064 | |

| Record name | Dinex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-cyclohexyl-4,6-dinitrophenol appears as yellow crystals. (USCG, 1999), Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | 2-CYCLOHEXYL-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitro-6-cyclohexylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, CRYSTALS SOL IN WATER, ALCOHOL., 2.5-6% in petroleum oils; sol in benzene, dimethylformamide; very slightly sol in water, Highly water soluble as alkali salts., In water, 15 mg/l @ 25 °C | |

| Record name | 2,4-DINITRO-6-CYCLOHEXYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 2,4-Dinitro-6-cyclohexylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline solid | |

CAS No. |

131-89-5 | |

| Record name | 2-CYCLOHEXYL-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinex [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149RBS03P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINITRO-6-CYCLOHEXYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 °F (USCG, 1999), 106.5-107.5 °C | |

| Record name | 2-CYCLOHEXYL-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITRO-6-CYCLOHEXYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dinex Emission Control Catalysts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core composition and synthesis methodologies related to Dinex's catalyst technologies. This compound is a prominent manufacturer of exhaust aftertreatment systems for heavy-duty diesel and gas engines, and their catalyst portfolio is designed to meet stringent global emission regulations.[1][2] This document synthesizes publicly available information from patents and technical descriptions to offer insights into their catalyst platforms, including Diesel Oxidation Catalysts (DOCs) and Selective Catalytic Reduction (SCR) catalysts.

Core Catalyst Composition

This compound's catalyst formulations are proprietary. However, patent filings and technical documents provide insight into the general composition of their primary catalyst types. The catalysts are typically composed of catalytically active precious metals and metal oxides dispersed on high-surface-area support materials, which are then coated onto a ceramic or metallic substrate.

Diesel Oxidation Catalyst (DOC) Composition

This compound develops advanced oxidation catalysts for various applications, including diesel and natural gas engines. A patent for a zoned and partitioned catalyst article from this compound reveals that their DOCs can include platinum group metals (PGM) such as platinum (Pt) and palladium (Pd).[3] These are supported on porous materials like aluminum oxide (Al2O3), silicon oxide (SiO2), and titanium oxide (TiO2), and may also contain other metal oxides and promoters.[3]

| Component | Material | Function |

| Active Catalytic Metals | Platinum (Pt), Palladium (Pd) | Oxidation of carbon monoxide (CO), hydrocarbons (HC), and nitrogen monoxide (NO) to NO2. |

| Support Material | Aluminum Oxide (Al2O3), Silicon Oxide (SiO2), Titanium Oxide (TiO2) | High surface area support for catalytic metal dispersion and stability. |

| Promoters | Various metal oxides | Enhancement of catalytic activity and durability. |

| Substrate | Ceramic (e.g., Cordierite) or Metallic | Provides a physical support for the washcoat and catalyst. |

Selective Catalytic Reduction (SCR) Catalyst Composition

This compound has developed durable copper-SCR catalyst compositions for the selective catalytic reduction of NOx by ammonia or ammonia-generating compounds like urea.[3] Their SCR systems are designed for high De-NOx performance and are a key technology for meeting future emission standards like Euro 7.

| Component | Material | Function |

| Active Catalytic Metals | Copper (Cu) ions exchanged into zeolites | Selective catalytic reduction of NOx with ammonia. |

| Support Material | Zeolites (e.g., Chabazite - CHA) | Crystalline microporous material that hosts the active copper sites. |

| Washcoat Binders | Inorganic oxides | Adhesion of the catalyst to the substrate. |

| Substrate | Ceramic (e.g., Cordierite) or Metallic | Physical support for the catalyst coating. |

Catalyst Synthesis and Experimental Protocols

The primary method for manufacturing this compound catalysts involves the application of a catalyst-containing "washcoat" to a substrate. While specific synthesis parameters are not publicly disclosed, a general experimental protocol can be outlined based on standard industry practices and the analytical techniques employed at this compound's research and development facilities.[4]

General Washcoat Synthesis Protocol

-

Slurry Preparation : The catalyst components, including the active metal precursors (e.g., platinum nitrate for DOCs, copper nitrate for SCRs), support materials (e.g., alumina, zeolites), and binders, are mixed in a deionized water-based slurry. The pH and viscosity of the slurry are carefully controlled.

-

Milling : The slurry is milled to achieve a target particle size distribution, which is crucial for the final catalyst performance and coating quality. Particle size characterization is performed.[4]

-

Coating : The substrate (e.g., a cordierite honeycomb monolith) is dipped into the catalyst slurry. The excess slurry is removed by blowing air through the channels. This process is repeated to achieve the desired catalyst loading.

-

Drying : The coated substrate is dried in an oven at a controlled temperature (e.g., 100-150°C) to remove water.

-

Calcination : The dried, coated substrate is calcined at a high temperature (e.g., 400-600°C) in a furnace. This step decomposes the metal precursors into their active oxide or metallic forms and fixes the washcoat to the substrate.

Key Experimental Characterization Techniques

This compound utilizes a range of advanced analytical techniques to characterize their catalysts:[4]

-

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) : This technique is used to determine the precise chemical composition of the catalyst coatings, ensuring the correct loading of precious metals and detecting any potential contaminants.[4]

-

Nitrogen Physisorption (BET analysis) : This method measures the surface area, pore volume, and pore size distribution of the catalyst, which are critical parameters influencing catalytic activity.[4]

-

Synthetic Gas Bench Testing : Catalyst performance is evaluated in a controlled laboratory environment using a synthetic gas bench. This setup simulates real-world exhaust gas conditions with a mixture of up to 26 different gases.[4] The catalytic conversion of pollutants (e.g., NOx, CO, HC) is measured over a range of temperatures using techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic reaction pathways and a general workflow for catalyst development at a facility like this compound's.

Caption: Simplified reaction pathway on a Diesel Oxidation Catalyst.

Caption: Simplified reaction pathway on a Selective Catalytic Reduction catalyst.

Caption: General workflow for catalyst development and optimization.

References

An In-depth Technical Guide to Dinex Substrate Materials for Diesel Particulate Filters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dinex's substrate materials for diesel particulate filters (DPFs), with a focus on their high-porosity silicon carbide (SiC) technology. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of particulate filtration technologies, for instance for the development and testing of nebulized drugs where particle size and distribution are critical.

Core Substrate Technology: High-Porosity Silicon Carbide

This compound has developed a unique, reaction-formed high-porosity silicon carbide (SiC) particulate filter substrate, a key component in their emission control solutions. This advanced material is engineered to meet the stringent requirements of modern diesel engines, offering high filtration efficiency, low back pressure, and exceptional durability.

A key innovation in this compound's portfolio is their high-porosity SiC substrate, which is a potential candidate for future combined Diesel Particulate Filter and Selective Catalytic Reduction (SCR-F) systems.[1] These integrated systems are being developed to reduce the cost and space required for aftertreatment solutions.[1] The high porosity of the SiC substrate, reaching up to 65%, allows for significant washcoat loadings of SCR catalysts (in the range of 100-120 g/l) with only a moderate increase in back pressure.[1]

Material Composition and Manufacturing

While specific proprietary details of the material composition are not publicly disclosed, this compound's SiC substrates are produced through a reaction-formed process. This method results in a unique pore structure that is critical to the filter's performance. The manufacturing process for their complete aftertreatment systems includes SiC-DPF manufacturing and coating, production of various SCR catalysts (Cu-, Fe-, and V-based), urea hydrolysers, and tailored Diesel Oxidation Catalyst (DOC) production.[2]

Performance Characteristics of this compound DPF Substrates

The performance of a DPF substrate is evaluated based on several key parameters, including filtration efficiency, pressure drop, and thermal durability.

Filtration Efficiency

Pressure Drop

A critical performance metric for any DPF is the pressure drop it induces in the exhaust system, as this directly impacts engine efficiency and fuel consumption. This compound's high-porosity SiC material is engineered to exhibit an improved back pressure performance at similar PN efficiency levels compared to conventional materials.[1] The material's structure is also designed to have an enhanced ability to accommodate high washcoat amounts with a low impact on back pressure.[1]

The pressure drop across a DPF is influenced by the substrate's physical characteristics and the amount of accumulated soot.[3] The relationship between soot loading and back pressure is a key area of study in DPF development.

Thermal Properties and Durability

Diesel particulate filters must withstand extreme temperatures and rapid temperature changes during operation and regeneration cycles. The thermal shock resistance of the ceramic material is a critical factor in determining the durability of the DPF.[4] Studies have shown that the maximum failure temperatures due to thermal shock are lower as the DPF volume increases.[5] Thermal stress analyses are conducted using temperature profiles and finite element analysis to evaluate the durability of different DPF volumes during regeneration.[5]

Catalyst Coating Technology

This compound employs advanced catalyst coating technologies to enhance the functionality of their DPF substrates. These coatings are crucial for both the passive and active regeneration of the filter, as well as for the reduction of other harmful exhaust gases.

The company has a global footprint for its coating operations, with advanced coating lines in multiple countries.[6] In relation to their diesel aftertreatment systems, this compound has in-house capabilities for SiC-DPF coating, as well as the production of various SCR catalysts.[2]

Diesel Oxidation Catalyst (DOC) and Selective Catalytic Reduction (SCR) Integration

This compound's aftertreatment systems often integrate a DOC and an SCR catalyst with the DPF. The DOC is essential for oxidizing unburnt hydrocarbons and carbon monoxide, and for converting NO to NO2, which is crucial for the passive regeneration of the DPF and for the efficiency of the SCR system.[7]

For future integrated systems, this compound is developing SCR-F solutions that combine the particulate filter and the SCR catalyst on a single high-porosity SiC substrate.[1] These systems are being tested with vanadia-based SCR coatings.[1]

Experimental Protocols for DPF Characterization

The characterization of DPF substrates involves a range of standardized and specialized experimental protocols to evaluate their performance.

Filtration Efficiency and Pressure Drop Testing

The methodology for testing DPFs typically involves installing the aftertreatment system on a heavy-duty diesel engine mounted on a test stand with a dynamic dynamometer and an emission bench.[8][9][10]

-

Pressure Drop Measurement: The pressure drop is measured across the DOC and DPF assembly at various steady-state engine operating points with stepwise increased exhaust mass flow rates.[9] This test is performed on a clean filter to establish the baseline flow resistance.[9]

-

Soot Loading and Regeneration: The DPF is loaded with soot under controlled engine conditions. The filter is weighed before and after loading, and after regeneration, to determine the amount of trapped and oxidized particulate matter.[9]

-

Emission Performance: The overall emission performance of the engine and aftertreatment system is assessed using standardized test cycles, such as the Non-Road Steady Cycle (NRSC).[9]

Thermal Shock Resistance Testing

The thermal shock resistance of ceramic materials is often evaluated using a water quenching method.[4]

-

Procedure: Sets of test specimens are heated to a range of different temperatures and then rapidly quenched in a water bath.[4]

-

Strength Measurement: The retained flexural strength of the quenched specimens is then measured.[4]

-

Critical Temperature Interval: The thermal shock resistance is quantified by determining the critical temperature interval that results in a significant reduction (e.g., at least 30%) in the mean flexural strength.[4]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships and workflows involved in DPF functionality and testing.

Caption: Simplified workflow of a diesel aftertreatment system.

Caption: The logical cycle of DPF soot accumulation and regeneration.

Caption: A typical experimental workflow for DPF performance testing.

References

- 1. nanoparticles.ch [nanoparticles.ch]

- 2. katalyysiseura.org [katalyysiseura.org]

- 3. mdec.ca [mdec.ca]

- 4. dl.azmanco.com [dl.azmanco.com]

- 5. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 6. actamechanicamalaysia.com [actamechanicamalaysia.com]

- 7. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 8. Methodology of diesel particulate filter testing on test bed for non-road engine application [combustion-engines.eu]

- 9. combustion-engines.eu [combustion-engines.eu]

- 10. researchgate.net [researchgate.net]

Fundamental principles of Dinex SCR catalyst technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles behind Dinex's Selective Catalytic Reduction (SCR) technology. This compound is a prominent developer and manufacturer of exhaust and emission control systems for the heavy-duty diesel and automotive industries.[1][2][3] Their SCR technology is a critical component in meeting increasingly stringent global emissions regulations.[4][5] This document outlines the core catalytic chemistry, system components, and underlying mechanisms of this compound's SCR solutions, supplemented with representative data and experimental methodologies to provide a comprehensive technical resource.

Core Principles of this compound SCR Technology

This compound's SCR technology is centered around the chemical reduction of nitrogen oxides (NOx) into harmless nitrogen (N₂) and water (H₂O) using a reducing agent, typically automotive-grade urea, also known as AdBlue®.[6] This process occurs as the exhaust gas passes through a catalyst. The overall aftertreatment system is a sophisticated integration of several key components, each playing a crucial role in the emission reduction process.

A typical this compound aftertreatment system (ATS) for heavy-duty applications comprises the following:

-

Diesel Oxidation Catalyst (DOC): Positioned upstream of the SCR catalyst, the DOC facilitates the oxidation of carbon monoxide (CO) and hydrocarbons (HC). It also plays a crucial role in converting a fraction of the nitric oxide (NO) in the exhaust to nitrogen dioxide (NO₂), which is essential for the "fast SCR" reaction pathway, enhancing low-temperature NOx conversion.

-

Diesel Particulate Filter (DPF): This component traps and removes particulate matter (soot) from the exhaust stream. This compound has developed specialized silicon carbide (SiC) DPFs designed for high filtration efficiency.

-

AdBlue® Mixer: A critical component that ensures the uniform mixing of the injected urea solution with the exhaust gas, facilitating its decomposition into ammonia (NH₃) prior to reaching the SCR catalyst.[7]

-

Selective Catalytic Reduction (SCR) Catalyst: This is the core of the NOx reduction system. This compound has developed a range of SCR catalyst formulations to suit different engine applications and operating conditions.[4]

-

Ammonia Slip Catalyst (ASC): Often integrated with the SCR catalyst, the ASC oxidizes any unreacted ammonia (ammonia slip) that may pass through the SCR system.

This compound develops and manufactures all these core components in-house, enabling a fully integrated and optimized system.[2]

This compound SCR Catalyst Formulations

This compound's catalyst portfolio includes various formulations tailored for specific applications, engine types, and regulatory requirements.[4] The primary types of SCR catalysts employed are based on vanadium, copper-zeolite, and iron-zeolite chemistries.

-

Vanadium-Based SCR Catalysts: These catalysts, typically composed of vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), are known for their high thermal durability and resistance to sulfur poisoning.[8][9][10] This makes them a robust option for various diesel applications. This compound has developed durable Vanadium-SCR catalyst systems designed for heavy-duty diesel applications.[11]

-

Copper (Cu) and Iron (Fe) Zeolite Catalysts: Metal-exchanged zeolites, particularly with copper or iron, are widely used in modern SCR systems. Cu-zeolite catalysts generally exhibit excellent low-temperature performance, while Fe-zeolite catalysts are known for their high-temperature stability and performance.[12] Formulations combining both copper and iron aim to provide a broader effective temperature window and enhanced durability.[13][14] The SCR substrate is often coated with a solution containing copper, iron, or zeolites.[6]

Key Chemical Reactions in SCR Catalysis

The reduction of NOx on the SCR catalyst primarily proceeds through the following key reactions, which are dependent on the NO/NO₂ ratio in the exhaust gas:

-

Standard SCR Reaction: This is the dominant reaction when NOx is primarily in the form of NO. 4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O

-

Fast SCR Reaction: This reaction is significantly faster than the standard SCR reaction, particularly at lower temperatures, and occurs when there is an approximately 1:1 ratio of NO and NO₂. NO + NO₂ + 2NH₃ → 2N₂ + 3H₂O

-

NO₂ SCR Reaction: This reaction is slower than the standard and fast SCR reactions. 8NH₃ + 6NO₂ → 7N₂ + 12H₂O

Side reactions can also occur, particularly at higher temperatures, such as the oxidation of ammonia: 4NH₃ + 5O₂ → 4NO + 6H₂O 4NH₃ + 3O₂ → 2N₂ + 6H₂O

Quantitative Performance Data

While specific performance data for this compound's proprietary catalyst formulations are not publicly available, the following tables provide representative data for the different types of SCR catalysts used in the industry. This data is based on scientific literature and illustrates the typical performance characteristics of these catalyst families.

Table 1: Representative NOx Conversion Efficiency of Vanadium-Based SCR Catalysts

| Temperature (°C) | NOx Conversion Efficiency (%) |

| 200 | 20 - 40 |

| 250 | 50 - 70 |

| 300 | 75 - 90 |

| 350 | 85 - 95 |

| 400 | 90 - 98 |

| 450 | 85 - 95 |

| 500 | 70 - 85 |

Table 2: Representative NOx Conversion Efficiency of Cu-Zeolite SCR Catalysts

| Temperature (°C) | NOx Conversion Efficiency (%) |

| 200 | 70 - 85 |

| 250 | 85 - 95 |

| 300 | 90 - 98 |

| 350 | 95 - 99 |

| 400 | 95 - 99 |

| 450 | 90 - 98 |

| 500 | 80 - 90 |

Table 3: Representative NOx Conversion Efficiency of Fe-Zeolite SCR Catalysts

| Temperature (°C) | NOx Conversion Efficiency (%) |

| 200 | 10 - 25 |

| 250 | 30 - 50 |

| 300 | 60 - 80 |

| 350 | 80 - 95 |

| 400 | 90 - 98 |

| 450 | 90 - 98 |

| 500 | 85 - 95 |

Experimental Protocols

This compound employs a comprehensive in-house research and development platform that includes catalyst synthesis, washcoat formulation, coating process innovation, synthetic gas bench testing, and advanced material analysis.[15] Their global testing facilities conduct a wide spectrum of testing and validation activities to evaluate product performance and durability.[16] While specific, detailed experimental protocols are proprietary, the following sections describe standard methodologies used in the industry for SCR catalyst evaluation.

Catalyst Characterization

A variety of analytical techniques are used to characterize the physical and chemical properties of SCR catalysts:

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the total surface area of the catalyst, which is crucial for its activity.

-

X-ray Diffraction (XRD): Identifies the crystalline phases of the catalyst material and support.

-

Temperature Programmed Desorption (TPD) of Ammonia (NH₃-TPD): Quantifies the number and strength of acid sites on the catalyst surface, which are important for ammonia storage and reaction.

-

Temperature Programmed Reduction (H₂-TPR): Determines the reducibility of the metal species in the catalyst, providing insight into their redox properties.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide high-resolution images of the catalyst morphology and the dispersion of active components.

-

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Determines the elemental composition of the catalyst.[15]

Catalyst Performance Testing

The performance of SCR catalysts is typically evaluated in a controlled laboratory environment using a synthetic gas bench reactor.

Typical Experimental Setup:

-

A core sample of the catalyst is placed in a quartz tube reactor.

-

The reactor is heated to the desired temperature in a furnace.

-

A simulated exhaust gas mixture with a defined composition (e.g., NO, NH₃, O₂, H₂O, and N₂ as a balance gas) is passed through the catalyst bed at a specific gas hourly space velocity (GHSV).

-

The concentrations of the reactants and products at the reactor outlet are continuously monitored using gas analyzers (e.g., chemiluminescence for NOx, non-dispersive infrared for CO and CO₂, and Fourier-transform infrared spectroscopy for NH₃).

-

NOx conversion efficiency is calculated as: NOx Conversion (%) = ([NOx]in - [NOx]out) / [NOx]in * 100

Hydrothermal Aging:

To assess the durability of the catalyst, it is subjected to accelerated aging by exposing it to high temperatures (e.g., 700-800°C) in the presence of water vapor for an extended period.[9][17] The performance of the aged catalyst is then re-evaluated.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways in SCR technology.

Caption: Workflow for SCR catalyst development and evaluation.

Caption: Generalized reaction pathway for SCR catalysis.

Caption: Logical flow of an integrated exhaust aftertreatment system.

References

- 1. Patents & Scientific Publications - this compound OEM [this compound.org]

- 2. R&D - this compound OEM [this compound.org]

- 3. Your Global Partner in Exhaust & Emission Solutions | this compound [this compound.org]

- 4. Catalyst Development - this compound OEM [this compound.org]

- 5. Emission - this compound Aftermarket EU [this compound.eu]

- 6. This compound.de [this compound.de]

- 7. mediacache.this compound.dk [mediacache.this compound.dk]

- 8. researchgate.net [researchgate.net]

- 9. SAE International | Advancing mobility knowledge and solutions [sae.org]

- 10. researchgate.net [researchgate.net]

- 11. Download Technical Datasheets & Brochures | this compound [this compound.org]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Testing & Validation - this compound OEM [this compound.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dinex Coatings for Emission Control

This technical guide provides a comprehensive overview of Dinex's coating technologies for emission control, with a focus on Diesel Oxidation Catalysts (DOC), Diesel Particulate Filters (DPF), and Selective Catalytic Reduction (SCR) systems. The information presented is based on publicly available research, technical papers, and corporate publications. This document is intended for researchers, scientists, and drug development professionals interested in the materials science, catalysis, and performance of modern emission control systems.

Core Catalyst Technologies and Composition

This compound employs a range of catalytic materials and coating technologies to meet stringent emission standards for heavy-duty diesel and natural gas engines. The core of their technology lies in the precise formulation of washcoats containing precious group metals (PGMs), zeolites, and various support and promoter oxides applied to ceramic or metallic substrates.

Diesel Oxidation Catalyst (DOC) Coatings

This compound DOCs are designed to oxidize carbon monoxide (CO) and hydrocarbons (HC) and to generate nitrogen dioxide (NO2) to facilitate the passive regeneration of downstream particulate filters. The coatings typically utilize platinum (Pt) and palladium (Pd) as the primary catalytic components.

A study on a this compound aftertreatment system for a Tier 4f engine utilized a DOC with a Platinum to Palladium ratio of 4:1 and a total PGM loading of 10 g/cft ³[1]. The washcoat for such catalysts often includes high surface area carriers like gamma-alumina (γ-Al₂O₃) to ensure optimal dispersion of the precious metals[2][3].

Catalyzed Diesel Particulate Filter (cDPF) Coatings

This compound's catalyzed DPFs are designed to trap particulate matter (soot) and to facilitate its oxidation at lower temperatures. This is achieved by applying a catalytic washcoat directly onto the filter substrate, which can be made of cordierite or silicon carbide (SiC)[4][5].

One specific commercial this compound DPF catalyst has been identified with a composition of 2% Platinum (Pt), 20% Cerium Dioxide (CeO₂), and 78% Titanium Dioxide (TiO₂)[6]. In another research application, a this compound DPF was coated with a Pt:Pd ratio of 2:1 with a total PGM loading of 3 g/cft ³[1]. The presence of CeO₂ is crucial as it acts as an oxygen storage component, promoting the oxidation of trapped soot.

Selective Catalytic Reduction (SCR) Coatings

This compound has developed a range of SCR catalyst formulations to achieve high NOx conversion efficiencies across a wide spectrum of operating conditions. These include copper-zeolite (Cu-SCR), iron-zeolite (Fe-SCR), and Vanadium-based (V-SCR) catalysts[7].

-

Cu-SCR catalysts are known for their high thermal durability and excellent performance, especially at low to medium temperatures.

-

Fe-SCR catalysts also exhibit good thermal durability and are effective in specific temperature windows.

-

Vanadate-based SCR catalysts offer exceptional resistance to sulfur poisoning and are suitable for applications with high levels of total hydrocarbons (THC)[6].

These catalysts are coated onto ceramic substrates and are often used in combination, sometimes in a dual-stage SCR system, to meet ultra-low NOx emission targets[1].

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of this compound emission control coatings from various studies.

Table 1: Diesel Particulate Filter (DPF) Catalyst Performance

| Parameter | Value | Conditions / Notes | Source |

| Catalyst Composition | 2% Pt, 20% CeO₂, 78% TiO₂ | Commercial this compound DPF catalyst. | [6] |

| Soot Oxidation Peak Temperature (Uncatalyzed) | 662 ± 1 °C | Thermogravimetric analysis of diesel particulate matter (SRM 2975) in 10% O₂. | [6] |

| Soot Oxidation Peak Temperature (with this compound Catalyst) | 526 ± 19 °C | Catalyst to soot weight ratio of 5:1, indicating a significant reduction in soot oxidation temperature. | [6] |

| Activation Energy for Soot Oxidation (Uncatalyzed) | 220 ± 3 kJ/mol | Calculated from Arrhenius plots. | [8] |

| Activation Energy for Soot Oxidation (with this compound Catalyst) | 91 ± 5 kJ/mol | Demonstrates the catalytic effect on lowering the kinetic barrier for soot combustion. | [8] |

Table 2: Aftertreatment System PGM Loading and NOx Conversion

| Component | PGM Loading / Ratio | NOx Conversion Efficiency | Test Conditions | Source |

| DOC | Pt:Pd (4:1), 10 g/cft ³ | - | Engine test setup with a 4.4L Tier 4f engine. Catalysts were pre-aged. | [1] |

| DPF | Pt:Pd (2:1), 3 g/cft ³ | - | Engine test setup with a 4.4L Tier 4f engine. Catalysts were pre-aged. | [1] |

| Two-Stage SCR System | V-SCR and Fe/Cu-SCR | 91.6% (Cold Start) | World Harmonized Transient Cycle (WHTC). Injection start at 180°C. | [1] |

| Two-Stage SCR System | V-SCR and Fe/Cu-SCR | 99.3% (Hot Start) | World Harmonized Transient Cycle (WHTC). | [1] |

| Two-Stage SCR System | V-SCR and Fe/Cu-SCR | 97.8% (Combined) | Weighted combination of cold (20%) and hot (80%) start WHTC results. | [1] |

Experimental Protocols

Catalyst Characterization and Washcoat Composition

The composition of this compound washcoat slurries is known to contain elements such as aluminum, cerium, and zirconium, with smaller quantities of silicon, titanium, barium, lanthanum, yttrium, praseodymium, and neodymium, in addition to PGMs[9]. The final form of the recycled elements for reuse in the production process is targeted to be PGM nitrates or REE nitrates[10].

Soot Oxidation Performance Testing

A common method for evaluating the performance of DPF catalysts is through thermogravimetric analysis (TGA).

-

Sample Preparation: A mixture of the catalyst powder and diesel particulate matter (e.g., NIST SRM 2975) is prepared. To ensure close contact, the components are ground in a mortar, and a few drops of a solvent like ethanol are added before it is evaporated[6].

-

Experimental Setup: The prepared mixture is placed in a crucible within a Simultaneous Thermal Analyzer (STA).

-

Test Procedure: The sample is heated at a controlled rate (e.g., 5-10 °C/min) in a simulated exhaust gas atmosphere (e.g., 10% O₂ in a balance gas) to a target temperature (e.g., 750 °C). The mass loss of the sample is continuously monitored to determine the rate of soot oxidation and the temperature at which the maximum oxidation rate occurs[6].

Synthetic Gas Bench (SGB) Testing for DOC and SCR Catalysts

Synthetic gas benches are used to evaluate the performance of catalysts under precisely controlled conditions, simulating various engine exhaust compositions.

-

Experimental Setup: A core sample of the catalyst monolith is placed in a quartz tube reactor within a furnace. A system of mass flow controllers is used to create a gas mixture with specific concentrations of components like CO, various hydrocarbons (e.g., C₃H₆, C₁₀H₂₂), NO, NO₂, O₂, H₂O, and a balance gas (e.g., N₂)[11]. Gas analyzers (e.g., FTIR, mass spectrometer) are placed upstream and downstream of the reactor to measure the concentrations of reactants and products.

-

Test Procedure (Light-off Test): The catalyst is heated at a steady rate (e.g., 10 °C/min) while a constant gas mixture flows through it. The conversion efficiency of the target pollutants (e.g., CO, HC, NOx) is plotted as a function of temperature to generate "light-off" curves, which indicate the temperature at which the catalyst becomes 50% efficient (T₅₀)[11].

-

SCR Testing: For SCR catalysts, the test matrix typically includes varying the NH₃/NOx ratio at different temperatures to map the NOx conversion efficiency and to identify conditions that may lead to undesirable ammonia slip[12].

Visualizations of Workflows and Pathways

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a generalized workflow for evaluating the performance of an emission control catalyst, from sample preparation to data analysis.

Caption: Generalized workflow for emission control catalyst performance evaluation.

Simplified Heavy-Duty Diesel Aftertreatment System Pathway

This diagram illustrates the logical flow of exhaust gas through a typical modern heavy-duty diesel aftertreatment system, including the key components developed by this compound.

Caption: Logical pathway of a modern diesel emission control system.

References

- 1. kth.diva-portal.org [kth.diva-portal.org]

- 2. www2.mst.dk [www2.mst.dk]

- 3. theseus.fi [theseus.fi]

- 4. restservice.epri.com [restservice.epri.com]

- 5. research.chalmers.se [research.chalmers.se]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. slapis.se [slapis.se]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. mediacache.this compound.dk [mediacache.this compound.dk]

- 10. jamk.fi [jamk.fi]

- 11. legacy.sae.org [legacy.sae.org]

- 12. Emission Performance of Closed-Coupled SCR Catalysts To Be Applied for Double-SCR Systems [legacy.sae.org]

Technical Guide: Dinex's Role in Hydrogen Engine Emission Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dinex's innovative approach to emission control in hydrogen internal combustion engines (H2-ICE). As the automotive industry pivots towards carbon-neutral solutions, H2-ICE technology presents a promising avenue for heavy-duty applications. While these engines eliminate carbon dioxide (CO2) emissions, they still produce nitrogen oxides (NOx), which are significant environmental pollutants. This compound has developed a sophisticated aftertreatment system (ATS) to address this challenge, enabling H2-ICEs to meet stringent emission regulations and achieve near-zero tailpipe emissions.[1]

The Challenge of Hydrogen Combustion Emissions

Hydrogen combustion is a clean process that produces water (H₂O) as its primary byproduct. However, the high temperatures in the engine's combustion chamber cause nitrogen (N₂) and oxygen (O₂) from the intake air to react, forming NOx.[1] These emissions are a precursor to smog and acid rain, making their effective control a critical aspect of H2-ICE development. The exhaust gas from H2-ICEs also has a significantly higher water content (up to 30%) compared to diesel engines, which presents a unique challenge for the durability and efficiency of the aftertreatment system.[2]

This compound's Dual-Catalyst Aftertreatment System

This compound's solution for H2-ICE emissions is a modular aftertreatment system that integrates two key catalytic components: a NOx Storage Catalyst (NSC) and a Selective Catalytic Reduction (SCR) catalyst.[1][2] This dual-catalyst approach ensures high NOx reduction efficiency across a wide range of engine operating conditions.

-

NOx Storage Catalyst (NSC): The NSC is designed to capture and store NOx emissions during the engine's cold start and low-temperature operation (up to 120-150°C).[2] During this phase, the SCR catalyst is not yet at its optimal operating temperature. The NSC passively adsorbs NOx from the exhaust stream. As the engine warms up and the exhaust temperature rises above 150°C, the stored NOx is released.[2] The NSC also plays a role in increasing the NO₂/NOx ratio in the exhaust gas, which enhances the efficiency of the downstream SCR catalyst.[2]

-

Selective Catalytic Reduction (SCR): The SCR catalyst is the primary component for high-efficiency NOx reduction at normal operating temperatures (180-400°C).[2] It utilizes an ammonia-based reductant, typically urea, which is injected into the exhaust stream. The ammonia reacts with the NOx on the surface of the SCR catalyst, converting it into harmless nitrogen (N₂) and water. This compound has developed a specialized SCR washcoat that is tolerant to the high water content of H2-ICE exhaust and is designed to minimize the formation of secondary emissions like nitrous oxide (N₂O).[2]

The modular design of this compound's ATS allows for flexible integration into various vehicle platforms and is scalable for different engine sizes. The high efficiency of the DeNOx system also allows for a reduced catalyst volume compared to conventional diesel aftertreatment systems.[1]

Quantitative Performance Data

While specific performance data for this compound's proprietary catalysts is not publicly available, research on similar NSC and SCR systems for H2-ICE applications provides insight into their expected efficiency. The following tables summarize representative data from academic studies on these technologies.

Table 1: Representative Performance of NOx Storage Catalysts (NSC) in H2-ICE Applications

| Parameter | Value | Reference |

| NOx Storage Temperature Range | < 150 °C | [2] |

| NOx Release Temperature | > 150 °C | [2] |

| Conversion Efficiency | High | [3] |

Table 2: Representative Performance of Selective Catalytic Reduction (SCR) Catalysts in H2-ICE Applications

| Parameter | Value | Reference |

| Operating Temperature Window | 180 - 400 °C | [2] |

| DeNOx Efficiency | High | [2] |

| Water Content Tolerance | 20 - 30% | [2] |

| Secondary Emissions (N₂O) | Very Low | [2] |

Experimental Protocols

The evaluation of H2-ICE aftertreatment systems involves a series of rigorous experimental protocols to characterize their performance and durability. While specific protocols from this compound are not detailed in the available literature, a general methodology for testing such systems can be outlined as follows:

-

Engine Dynamometer Testing: The aftertreatment system is coupled to a hydrogen-fueled internal combustion engine mounted on a dynamometer. This allows for precise control of engine speed, load, and other operating parameters.

-

Exhaust Gas Analysis: A suite of gas analyzers is used to measure the concentration of NOx, NH₃, N₂O, and other relevant species at the inlet and outlet of the aftertreatment system. This data is used to calculate the conversion efficiency of the catalysts.

-

Temperature Mapping: Thermocouples are placed throughout the aftertreatment system to monitor the temperature profile. This is crucial for understanding the performance of the catalysts at different operating conditions.

-

Durability Testing: The system undergoes accelerated aging cycles to simulate its performance over the lifetime of the vehicle. This involves exposing the catalysts to high temperatures and fluctuating exhaust conditions.

-

Steady-State and Transient Cycle Testing: The system is evaluated under both steady-state conditions (constant engine speed and load) and transient cycles that simulate real-world driving conditions.

A schematic of a typical experimental setup is shown below:

Experimental workflow for H2-ICE aftertreatment system testing.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and logical relationships within this compound's H2-ICE aftertreatment system.

Logical workflow of the this compound H2-ICE aftertreatment system.

The chemical signaling pathway for NOx reduction in the SCR catalyst is a critical aspect of the system's performance.

Simplified chemical pathway for NOx reduction in the SCR catalyst.

References

An In-depth Technical Guide to the Core Mechanisms of Dinex Diesel Oxidation Catalysts

Audience: This document is intended for researchers, chemical and automotive engineers, and emission control technology professionals seeking a fundamental understanding of the mechanisms, performance, and evaluation of Diesel Oxidation Catalysts (DOCs), with a focus on the principles applicable to Dinex products.

Introduction to Diesel Oxidation Catalysts (DOCs)

A Diesel Oxidation Catalyst (DOC) is a critical component in modern diesel engine aftertreatment systems, designed to convert harmful exhaust pollutants into less toxic substances through catalyzed chemical reactions.[1][2] this compound, a global manufacturer of emission control solutions, develops and produces a comprehensive range of DOCs for heavy-duty vehicles, engineered to meet stringent emissions legislation such as Euro VI and EPA 24.[3][4][5]

The primary function of a DOC is to oxidize Carbon Monoxide (CO) and Hydrocarbons (HC) into Carbon Dioxide (CO₂) and water (H₂O).[1][6] In contemporary systems, the DOC also performs the crucial function of oxidizing Nitric Oxide (NO) to Nitrogen Dioxide (NO₂), a key step for the efficient operation of downstream components like Selective Catalytic Reduction (SCR) systems and Diesel Particulate Filters (DPFs).[7]

The core of the DOC is a monolithic honeycomb substrate, which can be ceramic or metallic, that provides a high surface area.[8] This substrate is coated with a high-surface-area washcoat (typically alumina), which is then impregnated with catalytically active precious metals from the platinum group (PGM), primarily Platinum (Pt) and Palladium (Pd).[6][9]

Core Catalytic Mechanisms

The chemical conversions within a DOC occur on the active sites of the platinum group metals. The process is a heterogeneous catalytic reaction involving the following key stages:

-

Adsorption of Reactants: Oxygen (O₂), Carbon Monoxide (CO), and Hydrocarbon (HC) molecules from the exhaust gas diffuse to the catalyst surface and adsorb onto the active PGM sites.[7]

-

Surface Oxidation: The adsorbed molecules react on the surface. The precious metals lower the activation energy required for these oxidation reactions to occur.

-

Desorption of Products: The resulting products, Carbon Dioxide (CO₂) and water (H₂O), have a lower affinity for the catalyst sites and are desorbed back into the exhaust stream.[7]

The efficiency of these reactions is highly dependent on the exhaust gas temperature. Catalytic activity is negligible at low temperatures. As the temperature rises to a critical point known as the "light-off temperature," the reaction rate increases sharply until a high conversion efficiency plateau is reached.[3] The light-off temperature is typically defined as the temperature at which 50% of a specific pollutant is converted (T₅₀).[2][6]

Diagram of the Catalytic Oxidation Process

Caption: General mechanism of CO and HC oxidation on a PGM catalyst surface.

Performance Data and Catalyst Formulation

The performance of a DOC is quantified by its conversion efficiency for target pollutants across a range of operating temperatures. This performance is heavily influenced by the catalyst formulation, specifically the total PGM loading and the ratio of Platinum to Palladium (Pt:Pd).

-

CO and HC Oxidation: Higher PGM loading and a lower Pt:Pd ratio (i.e., higher relative amount of Palladium) generally decrease the light-off temperature for both CO and HC, improving low-temperature performance.[6]

-

NO Oxidation: Conversely, the oxidation of NO to NO₂ is more sensitive to Platinum. Formulations with a higher Pt content show increased NO conversion rates.[6][7]

This compound develops innovative formulations to create advanced oxidation catalysts that balance these competing requirements to ensure compliance with emission standards under real-world driving conditions.[5]

Table 1: Typical DOC Performance Data

Data is representative of modern Pt-Pd DOC formulations and illustrates the impact of PGM loading and composition.

| Catalyst Formulation | PGM Loading (g/ft³) | Pt:Pd Ratio | CO T₅₀ (°C) | HC T₅₀ (°C) |

| Formulation A | 100 | 2:1 | ~170 | ~215 |

| Formulation B | 80 | 2:1 | ~175 | ~223 |

| Formulation C | 60 | 1:1 | ~212 | ~240 |

| Formulation D | 40 | 1:1 | ~234 | ~273 |

| Source: Adapted from experimental results on DOC formulations.[6] |

Table 2: Conversion Efficiency vs. Temperature

Illustrative data showing the characteristic light-off curve for a typical DOC.

| Temperature (°C) | CO Conversion (%) | HC Conversion (%) |

| 150 | < 10 | < 5 |

| 200 | ~60 | ~40 |

| 250 | > 90 | ~75 |

| 300 | > 95 | > 90 |

| 400 | > 95 | > 90 |

| Source: Generalized from typical DOC performance curves.[3][8][10] |

Experimental Protocols for DOC Evaluation

The performance of a DOC is rigorously evaluated using standardized laboratory procedures on a Synthetic Gas Bench (SGB) or a full engine dynamometer test bench.[11] The SGB provides a highly controlled environment for characterizing catalyst activity.[12]

Synthetic Gas Bench (SGB) Protocol

Objective: To determine the light-off temperature (T₅₀) and steady-state conversion efficiency of a DOC core sample under simulated diesel exhaust conditions.

Methodology:

-

Sample Preparation: A core sample of the DOC monolith (typically ~1 inch diameter, 3 inches length) is extracted from a full-size catalyst. The sample is wrapped in a ceramic insulating mat and placed inside a quartz tube reactor.

-

Gas Composition: A synthetic exhaust gas mixture is created using certified gas cylinders and precision mass flow controllers (MFCs). A typical composition for a light-off test is:

-

Experimental Procedure (Light-off Test):

-

The reactor is heated to an initial low temperature (e.g., 100°C).

-

The synthetic gas mixture is flowed through the catalyst sample at a defined Gas Hourly Space Velocity (GHSV), typically between 75,000 and 100,000 h⁻¹.[7]

-

The temperature of the gas entering the catalyst is slowly ramped upwards at a constant rate (e.g., 5-10°C/minute).

-

Gas concentrations are continuously measured upstream and downstream of the catalyst using gas analyzers (e.g., FTIR, Gas Chromatograph).[4]

-

-

Data Analysis:

-

The conversion efficiency for each pollutant is calculated at each temperature point using the formula: Efficiency (%) = ([Concentration]in - [Concentration]out) / [Concentration]in * 100

-

The results are plotted as Conversion Efficiency vs. Inlet Temperature to generate light-off curves.

-

The T₅₀ is determined as the temperature at which 50% conversion is achieved.

-

Diagram of the SGB Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diesel Oxidation Catalyst [dieselnet.com]

- 4. innovation.monolithos.gr [innovation.monolithos.gr]

- 5. Catalyst Development - this compound OEM [this compound.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of performances of commercial diesel oxidation catalysts for CO, C3H6, and NO oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nettinc.com [nettinc.com]

- 9. Catalytic converter - Wikipedia [en.wikipedia.org]

- 10. nettinc.com [nettinc.com]

- 11. mediacache.this compound.dk [mediacache.this compound.dk]

- 12. pubs.acs.org [pubs.acs.org]

Dinex's Advanced Strategies for NOx Reduction in Heavy-Duty Vehicle Emissions: A Technical Guide

Bayreuth, Germany - Dinex, a global leader in exhaust and emission systems, employs a multi-faceted approach to mitigate nitrogen oxide (NOx) emissions from heavy-duty vehicles, centering on advanced Selective Catalytic Reduction (SCR) technology. This technical guide delves into the core components of this compound's strategy, including their durable vanadium-based SCR catalysts and their application in innovative powertrains such as hydrogen internal combustion engines (H2-ICE). The following sections provide an in-depth look at the performance data, experimental validation, and the logical workflows that underpin this compound's emission control systems.

Core Technology: Vanadium-Based SCR Catalysts

This compound has developed thermally durable vanadium-SCR (V-SCR) catalysts that demonstrate high NOx conversion efficiency and resilience to high temperatures, a critical factor in modern heavy-duty diesel engines, especially those equipped with Diesel Particulate Filters (DPFs) that undergo active regeneration at temperatures up to 700°C.[1]

Performance Data

The efficacy of this compound's V-SCR catalysts has been quantified through engine bench experiments. The data presented below compares a newly developed V-SCR catalyst with a reference catalyst after aging at 700°C.

| Engine Steady State | Exhaust Temperature (°C) | Space Velocity (h⁻¹) | NOx Conversion Efficiency (New V-SCR, Aged) (%) | NOx Conversion Efficiency (Reference, Aged) (%) |

| 1 | 250 | 19,000 | 59 | 21 |

| 2 | 350 | 30,000 | 92 | 55 |

| 3 | 450 | 45,000 | 96 | 68 |

| 4 | 530 | 51,000 | 90 | 60 |

Table 1: NOx conversion efficiency of this compound's new V-SCR catalyst compared to a reference catalyst after aging at 700°C, tested at various engine steady states.[1]

Vanadium-based catalysts are known for their high NOx reduction efficiency in the temperature range of 350–400°C.[2] The NOx conversion efficiency is also dependent on the vanadium content, with an increase from 2 to 5 wt% extending the optimal operating temperature range.[2]

Experimental Protocols

The performance of this compound's V-SCR catalysts was evaluated using a 4.9 L heavy-duty diesel engine in a test bench setup. The aftertreatment system consisted of a Diesel Oxidation Catalyst (DOC) followed by the SCR catalyst. The evaluation was conducted at various steady engine points to simulate different operating conditions.[1]

To assess the durability, the catalysts underwent hydrothermal aging at temperatures up to 700°C. This process simulates the high-temperature stress the SCR catalyst is exposed to during active DPF regeneration.[1] The performance of the aged catalysts was then measured to determine their resilience and long-term efficiency.

Application in Hydrogen Internal Combustion Engines (H2-ICE)

This compound is at the forefront of developing aftertreatment systems for emerging clean powertrain technologies, including hydrogen-powered internal combustion engines. While H2-ICE produces no CO2 emissions, it does generate NOx, which requires an effective aftertreatment system.[3][4] this compound's approach for H2-ICE involves a combination of NOx storage catalysts (NSC) and high-performance SCR systems to achieve near-zero emissions.[3]

Performance in H2-ICE Applications

Testing of a this compound aftertreatment system on a heavy-duty H2-ICE has demonstrated significant NOx reduction capabilities, particularly during standardized test cycles.

| Test Cycle | NOx Reduction Efficiency (%) |

| Cold WHTC | >90 |

| Hot WHTC | >99 |

Table 2: NOx reduction efficiency of a this compound SCR-only aftertreatment system on a heavy-duty H2-ICE during the World Harmonized Transient Cycle (WHTC).[5]

The combined cycle NOx emissions were recorded at an impressively low 35 mg/kWh.[5]

Experimental Workflow for H2-ICE Aftertreatment System

The development and validation of the H2-ICE aftertreatment system follow a structured workflow that integrates simulation and physical testing.

Caption: Workflow for H2-ICE Aftertreatment System Development.

This process begins with the characterization of the NOx Storage Catalyst on a synthetic gas bench to gather essential performance data.[6] This data then informs the 1-D simulation and design of the full-scale aftertreatment system, which is subsequently validated on a hydrogen internal combustion engine test bench.[6]

System Logic and Control

The effective reduction of NOx emissions relies on a sophisticated control strategy for the dosing of the urea-water solution (AdBlue®), which serves as the reducing agent.

Urea Dosing Control Signaling Pathway

The control logic for urea dosing in a this compound SCR system is a closed-loop process that continuously adjusts to engine output and exhaust conditions to optimize NOx reduction while minimizing ammonia slip.

Caption: Signaling Pathway for Urea Dosing Control in SCR System.

The process begins with the upstream NOx sensor measuring the engine-out NOx concentration and sending this data to the Engine Control Unit (ECU). The ECU calculates the required amount of urea based on this input and other engine parameters, sending a command to the urea injector. The injected urea decomposes into ammonia within the hot exhaust gas, which then reacts with NOx in the SCR catalyst to form harmless nitrogen and water. A downstream NOx sensor provides feedback to the ECU on the post-catalyst NOx levels, allowing for real-time adjustments to the urea dosing to ensure optimal performance and prevent excess ammonia from being released (ammonia slip).

Conclusion

This compound's approach to NOx reduction in heavy-duty vehicles is characterized by the development of robust and efficient aftertreatment components, particularly their thermally durable vanadium-based SCR catalysts. Through rigorous experimental validation and a sophisticated understanding of system control logic, this compound is able to provide solutions that meet stringent emission regulations for current diesel engines and are adaptable to future clean energy powertrains like the hydrogen internal combustion engine. Their focus on durability ensures reliable performance over the lifetime of the vehicle, contributing to a cleaner future for heavy-duty transportation.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent trends in vanadium-based SCR catalysts for NOx reduction in industrial applications: stationary sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Combustion Engines - this compound OEM [this compound.org]

- 4. mediacache.this compound.dk [mediacache.this compound.dk]

- 5. fpc-event.co.uk [fpc-event.co.uk]

- 6. Exhaust ATS for heavy duty H2-ICE - ultra-low NOx emissions [viewer.ipaper.io]

Overview of Dinex's research in advanced exhaust aftertreatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dinex's research and development in advanced exhaust aftertreatment technologies. The following sections detail the performance of their key systems, including Diesel Particulate Filters (DPF), Selective Catalytic Reduction (SCR), and Diesel Oxidation Catalysts (DOC), with a focus on quantitative data and system workflows.

Core Technology Performance

This compound's research in exhaust aftertreatment is geared towards meeting and exceeding stringent global emission standards, including Euro VI, EPA 24, Stage V, and the upcoming Euro 7 regulations.[1] Their in-house research and development ecosystem enables the production of integrated solutions, from catalyst development to complete aftertreatment systems.[2]

Diesel Particulate Filter (DPF) Technology

This compound has developed advanced Diesel Particulate Filters, including their innovative DiSiC HP (High Porosity Silicon Carbide) ceramic core. This technology is designed to be future-proof, with validated compliance for upcoming Euro 7 standards.[3] this compound DPFs are engineered to trap particulate matter effectively, with some systems capable of capturing particles as small as 10 to 23 nanometers.[3][4] The surface of these filters is catalytically coated with Platinum Group Metals (PGM) to facilitate the regeneration process, where trapped soot is burned off to maintain low back pressure.[3][4]

| Feature | Specification | Source |

| Core Material | DiSiC HP (High Porosity Silicon Carbide) | [3][4] |

| Porosity | Up to 58% | [3][4] |

| Particle Filtration Size | Down to 10 nm | [3][4] |

Selective Catalytic Reduction (SCR) Systems

This compound's research in SCR technology focuses on high-efficiency NOx reduction for diesel and natural gas engines, as well as emerging applications like hydrogen-powered internal combustion engines.[1] Their development includes advanced catalyst formulations and two-stage SCR systems designed for ultra-low NOx emissions.[1] For hydrogen engines, this compound has developed a DeNOX solution based on ammonia SCR technology.[1]

| Application | Technology | Key Features | Source |

| Diesel/Natural Gas Engines | Two-stage SCR system | Ultra-low NOx emissions | [1] |

| Hydrogen ICE | Ammonia SCR technology | DeNOX solution for H2 combustion | [1] |

Diesel Oxidation Catalyst (DOC) Technology

The Diesel Oxidation Catalyst is a critical component in the aftertreatment system, responsible for oxidizing various pollutant gases and supporting the DPF's regeneration process.[5] this compound develops both metallic and ceramic core DOCs, engineered to high standards for optimal performance and durability.[5]

Experimental Methodologies

While detailed, step-by-step experimental protocols are not publicly available in the reviewed documentation, this compound's research and development process involves a combination of simulation-driven development, laboratory testing, and real-world validation. Their state-of-the-art Catalyst Laboratory in Bayreuth, Germany, is equipped for catalyst synthesis, washcoat formulation, coating process innovation, and synthetic gas bench testing. This facility allows for the simulation of real-world exhaust gas conditions to evaluate catalyst performance using techniques like FTIR and mass spectroscopy.

System Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows of this compound's advanced exhaust aftertreatment systems.

Caption: High-level workflow of a typical this compound exhaust aftertreatment system.

The regeneration of the Diesel Particulate Filter is a critical process for maintaining system efficiency. The workflow for this process is detailed below.

References

A Preliminary Investigation into Dinex's Catalyst Aging Process: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the catalyst aging process employed by Dinex, a prominent manufacturer of exhaust aftertreatment systems. As proprietary, in-depth documentation on this compound's specific catalyst aging protocols is not publicly available, this paper synthesizes information from publicly accessible patents, scientific publications, and general knowledge of industry-standard catalyst aging practices. The focus is on the methodologies and logical frameworks that likely underpin this compound's approach to ensuring the durability and long-term performance of their catalyst technologies, including Diesel Oxidation Catalysts (DOCs) and Selective Catalytic Reduction (SCR) catalysts.

Core Principles of Catalyst Aging

Catalyst aging refers to the gradual loss of catalytic activity and performance over time due to various deactivation mechanisms. For exhaust aftertreatment systems, the primary contributors to aging are thermal degradation and chemical poisoning.

-

Thermal Degradation: Prolonged exposure to high temperatures in the exhaust stream can lead to changes in the catalyst's physical structure. This includes the sintering of precious metal particles, which reduces the active surface area, and alterations to the washcoat support, diminishing its effectiveness.

-

Chemical Poisoning: Impurities present in fuel and engine lubricating oils, such as sulfur, phosphorus, and zinc, can deposit on the catalyst surface. These deposits can mask active sites or chemically react with the catalyst materials, leading to a decline in performance.

Inferred Experimental Approach to Catalyst Aging at this compound

Based on industry practices and this compound's focus on robust and durable catalyst solutions, their investigation into catalyst aging likely involves a multi-faceted approach encompassing both accelerated aging protocols and real-world performance analysis.

2.1. Accelerated Aging Protocols

To simulate the long-term effects of real-world driving in a condensed timeframe, accelerated aging protocols are a standard industry practice. These protocols expose catalysts to severe conditions to expedite the aging process. A likely workflow for such a protocol is outlined below.

Caption: A logical workflow for an accelerated catalyst aging protocol.

2.1.1. Experimental Protocol: Accelerated Thermal and Chemical Aging

The following table outlines a plausible experimental protocol for accelerated aging, synthesized from general knowledge in the field.

| Step | Procedure | Parameters Monitored |

| 1. Catalyst Preparation | A statistically significant number of catalyst samples (e.g., DOCs and SCRs) are selected from a production batch. | Catalyst dimensions, washcoat loading, precious metal group (PGM) loading. |

| 2. Baseline Performance | The fresh catalysts are tested on an engine test bench or a synthetic gas bench to establish their initial performance characteristics. | Light-off temperature (T50) for CO, HC, and NOx conversion efficiency, pressure drop. |

| 3. Accelerated Aging | Catalysts are subjected to an accelerated aging cycle on an engine dynamometer or a burner rig. This cycle typically involves rapid temperature fluctuations and the introduction of chemical poisons (e.g., sulfur compounds, phosphorus-containing oil additives) into the exhaust stream. | Temperature profiles, gas composition, duration of exposure. |

| 4. Post-Aging Performance | The aged catalysts are re-tested under the same conditions as the baseline tests to quantify the degradation in performance. | Changes in T50, reduction in conversion efficiency, increase in pressure drop. |

| 5. Post-Mortem Analysis | A subset of the aged catalysts undergoes detailed material characterization to identify the physical and chemical changes that occurred during aging. | PGM particle size distribution (via TEM), surface morphology (via SEM), elemental composition of deposits (via EDX/XRF), washcoat integrity (via BET surface area analysis). |

2.2. Signaling Pathways of Catalyst Deactivation

The deactivation of catalysts can be visualized as a series of interconnected events. The following diagram illustrates the primary pathways leading to reduced catalyst efficiency.

Caption: Signaling pathways of catalyst deactivation.

Quantitative Data Analysis

While specific quantitative data from this compound's internal studies is proprietary, the following tables illustrate how data from catalyst aging studies are typically presented for comparative analysis.

Table 1: Performance Degradation of a Diesel Oxidation Catalyst (DOC) after Accelerated Aging

| Parameter | Fresh Catalyst | Aged Catalyst | % Change |

| CO T50 Light-off (°C) | 150 | 175 | +16.7% |

| HC T50 Light-off (°C) | 180 | 210 | +16.7% |

| Peak NOx Conversion Eff. (%) | 60 | 45 | -25.0% |